2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid
Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid is a derivative of selenocysteine, an amino acid that contains selenium. The compound is modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process. The p-methylbenzyl (pMeBzl) group is used to protect the selenol group of selenocysteine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid typically involves the protection of the selenocysteine amino acid. The Fmoc group is introduced to protect the amino group, while the pMeBzl group is used to protect the selenol group. The synthesis can be carried out using standard SPPS techniques, which involve the stepwise addition of amino acids to a growing peptide chain anchored to a solid support .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of automated systems also reduces the risk of contamination and human error .
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form seleninic acid or selenoxide.
Reduction: The selenol group can be reduced back from seleninic acid or selenoxide.
Substitution: The selenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Seleninic acid, selenoxide.
Reduction: Selenol.
Substitution: Substituted selenocysteine derivatives.
Scientific Research Applications
Chemistry
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid is widely used in peptide synthesis, particularly in the synthesis of selenopeptides. These peptides are valuable in studying the role of selenium in biological systems and in developing selenium-containing drugs .
Biology
In biological research, selenopeptides synthesized using this compound are used to investigate the function of selenoproteins, which play critical roles in antioxidant defense and redox regulation .
Medicine
Selenopeptides have potential therapeutic applications, including as antioxidants and in cancer treatment. The incorporation of selenium into peptides can enhance their biological activity and stability .
Industry
In the pharmaceutical industry, this compound is used in the development of selenium-containing drugs and in the synthesis of complex peptides for research and therapeutic purposes .
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The pMeBzl group protects the selenol group, allowing for selective deprotection and subsequent reactions. The selenocysteine residue can participate in redox reactions, contributing to the biological activity of the synthesized peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: A cysteine derivative with a trityl (Trt) protecting group.
Fmoc-Sec(Bzl)-OH: A selenocysteine derivative with a benzyl (Bzl) protecting group.
Fmoc-Sec(Trt)-OH: A selenocysteine derivative with a trityl (Trt) protecting group.
Uniqueness
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid is unique due to the specific combination of protecting groups used. The pMeBzl group provides stability to the selenol group, while the Fmoc group allows for efficient peptide synthesis. This combination makes this compound particularly useful in the synthesis of selenopeptides, which have distinct biological and therapeutic properties .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4Se/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTNSAXNCVVXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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